molecular formula C9H6F2O2 B12933908 2,5-Difluoro-4-(3-hydroxyprop-1-yn-1-yl)phenol

2,5-Difluoro-4-(3-hydroxyprop-1-yn-1-yl)phenol

Cat. No.: B12933908
M. Wt: 184.14 g/mol
InChI Key: LXSJJQBPNFMDCN-UHFFFAOYSA-N
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Description

2,5-Difluoro-4-(3-hydroxyprop-1-yn-1-yl)phenol is an organic compound with the molecular formula C9H6F2O2 This compound is characterized by the presence of two fluorine atoms, a hydroxyl group, and a propynyl group attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Difluoro-4-(3-hydroxyprop-1-yn-1-yl)phenol typically involves the following steps:

    Starting Materials: The synthesis begins with a fluorinated benzene derivative.

    Hydroxylation: The hydroxyl group is introduced via a hydroxylation reaction, which can be carried out using various oxidizing agents.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2,5-Difluoro-4-(3-hydroxyprop-1-yn-1-yl)phenol undergoes several types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The compound can undergo reduction reactions, particularly at the alkyne moiety.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing the alkyne group.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Formation of 2,5-Difluoro-4-(3-oxoprop-1-yn-1-yl)phenol.

    Reduction: Formation of 2,5-Difluoro-4-(3-hydroxypropyl)phenol.

    Substitution: Formation of various substituted phenols depending on the nucleophile used.

Scientific Research Applications

2,5-Difluoro-4-(3-hydroxyprop-1-yn-1-yl)phenol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate.

    Industry: Utilized in the development of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 2,5-Difluoro-4-(3-hydroxyprop-1-yn-1-yl)phenol involves its interaction with specific molecular targets. The hydroxyl and alkyne groups can participate in hydrogen bonding and π-π interactions, respectively. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The fluorine atoms enhance the compound’s lipophilicity and metabolic stability, contributing to its overall activity.

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Difluoro-4-(3-hydroxyprop-1-yn-1-yl)phenol
  • 4-(3-Hydroxyprop-1-en-1-yl)-2-methoxyphenol
  • 3-Fluoro-5-(3-hydroxyprop-1-yn-1-yl)picolinonitrile

Uniqueness

2,5-Difluoro-4-(3-hydroxyprop-1-yn-1-yl)phenol is unique due to the specific positioning of the fluorine atoms and the combination of functional groups

Properties

Molecular Formula

C9H6F2O2

Molecular Weight

184.14 g/mol

IUPAC Name

2,5-difluoro-4-(3-hydroxyprop-1-ynyl)phenol

InChI

InChI=1S/C9H6F2O2/c10-7-5-9(13)8(11)4-6(7)2-1-3-12/h4-5,12-13H,3H2

InChI Key

LXSJJQBPNFMDCN-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1F)O)F)C#CCO

Origin of Product

United States

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